Sodium Omadine

概要

説明

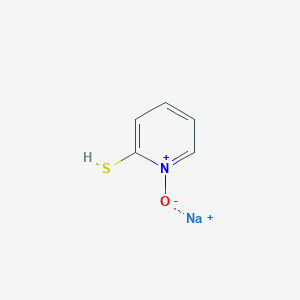

Pyrithione sodium, also known as sodium pyrithione, is an organosulfur compound with the molecular formula C5H4NOSNa. It is commonly used as an antimicrobial agent due to its broad-spectrum activity against fungi and bacteria. Pyrithione sodium is often found in personal care products, such as shampoos and soaps, as well as in industrial applications like paints and coatings .

準備方法

Pyrithione sodium can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropyridine N-oxide with sodium hydrosulfide, followed by acidification . Another method uses 2-bromopyridine, which is reacted with sodium sulfide to form pyrithione, and then converted to its sodium salt . Industrial production typically involves these reactions under controlled conditions to ensure high purity and yield.

化学反応の分析

Pyrithione sodium undergoes various chemical reactions, including:

Oxidation: Pyrithione sodium can be oxidized to form disulfides and sulfonic acids under strong oxidizing conditions.

Reduction: It can be reduced to thiopyridine using reducing agents.

Substitution: Pyrithione sodium can react with metal salts to form metal pyrithione complexes, such as zinc pyrithione.

Common reagents used in these reactions include sodium carbonate, zinc chloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Personal Care Products

Sodium Omadine is extensively used in personal care formulations due to its antimicrobial properties. It effectively prevents microbial contamination in products such as:

- Shampoos and Conditioners : Prevents spoilage and extends shelf life.

- Skin Care Products : Used in creams and lotions to inhibit microbial growth.

Industrial Applications

In industrial settings, this compound serves as a preservative and antimicrobial agent in:

- Metalworking Fluids : It is effective against fungi and bacteria that can contaminate these fluids, ensuring operational efficiency and safety .

- Latex Emulsions : Used in adhesives, sealants, and paints to prevent microbial degradation .

Agricultural Use

This compound acts as a broad-spectrum fungicide in agriculture:

- Crop Protection : Effective against various fungal pathogens affecting fruit trees, wheat, and vegetables .

- Silkworm Disinfection : Utilized as a disinfectant for silkworms to prevent disease outbreaks .

Medical Applications

In the medical field, this compound is incorporated into formulations for its antifungal properties:

- Dermatological Products : Used in creams for treating fungal infections due to its broad-spectrum activity .

Toxicological Studies

Research has been conducted to assess the safety profile of this compound:

- A study indicated no significant carcinogenic effects in rat oral studies .

- Chronic toxicity studies revealed minor hematologic changes but no major health risks at typical exposure levels .

Environmental Impact Study

A recent study evaluated the environmental effects of this compound on aquatic life, particularly zebrafish (Danio rerio). The findings highlighted potential toxic effects at certain concentrations, emphasizing the need for careful application in agricultural settings .

Preservation Study

Another research effort focused on the use of this compound for preserving nitrate-N and orthophosphate concentrations in water samples. This study demonstrated its effectiveness in maintaining chemical stability over short periods .

Data Tables

| Application Area | Specific Uses | Effectiveness |

|---|---|---|

| Personal Care | Shampoos, conditioners | Antimicrobial preservation |

| Industrial | Metalworking fluids | Prevents microbial contamination |

| Agriculture | Crop fungicide | Broad-spectrum efficacy |

| Medical | Antifungal creams | Effective against dermatophytes |

作用機序

The antimicrobial action of pyrithione sodium is linked to its ability to disrupt cellular processes in microorganisms. It increases the cellular levels of copper, which damages iron-sulfur clusters of proteins essential for fungal metabolism and growth . Additionally, it inhibits alcohol dehydrogenase and disturbs proton gradients in cell membranes, contributing to its biocidal effects .

類似化合物との比較

Pyrithione sodium is often compared with other pyrithione derivatives, such as zinc pyrithione and copper pyrithione. While all these compounds share similar antimicrobial properties, pyrithione sodium is unique in its solubility and stability under neutral or alkaline conditions . Zinc pyrithione, for example, is commonly used in personal care products for its effectiveness against dandruff , whereas copper pyrithione is primarily used as a biocide in marine applications .

Similar compounds include:

- Zinc pyrithione

- Copper pyrithione

- Pyrithione itself

Each of these compounds has specific applications based on their chemical properties and effectiveness in different environments.

生物活性

Sodium Omadine (NaOM) is a sodium salt of 2-benzothiazolesulfenamide, widely recognized for its antimicrobial properties. It is primarily used as a fungicide and bactericide in various industrial applications, including metalworking fluids and preservation of materials. This article explores the biological activity of this compound, focusing on its toxicity, effects on aquatic organisms, and its role as an environmental pollutant.

This compound is characterized by its ability to inhibit microbial growth, making it effective in preventing contamination in various settings. Its chemical structure allows it to interact with biological membranes, leading to cell death in susceptible organisms.

Acute and Chronic Toxicity

Research indicates that this compound exhibits moderate toxicity across different species. A review of toxicological studies reveals the following:

- Bobwhite Quail : this compound was found to be moderately toxic when administered orally.

- Rats and Monkeys : Chronic exposure led to clinical signs such as prostration and decreased activity. Hematological changes were observed but deemed minor .

- Carcinogenicity : Studies in rats and mice did not show a significant increase in neoplasms, leading to its classification as a Group D carcinogen by the EPA due to insufficient evidence regarding cancer risk .

Environmental Impact

This compound has been identified as an environmental pollutant, particularly affecting aquatic ecosystems. A study on zebrafish demonstrated that exposure to this compound resulted in:

- Superoxide Dismutase (SOD) Activity : Significant alterations were observed in SOD enzyme activity, indicating oxidative stress due to exposure. The study measured SOD activity at varying concentrations (1 µg/L and 5 µg/L) over different time periods (24, 72, and 96 hours), revealing dose-dependent effects .

- DNA Damage : Levels of 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage, were also significantly elevated, suggesting that this compound can induce genotoxic effects in non-target organisms .

Case Study 1: Aquatic Toxicology

A controlled experiment was conducted using zebrafish to assess the biological effects of this compound. The findings were summarized in the following table:

| Exposure Time (hours) | Concentration (µg/L) | SOD Activity (U/100 mg tissue) | 8-OHdG Levels (pg/100 mg tissue) |

|---|---|---|---|

| 24 | 1 | 15.2 | 7.5 |

| 24 | 5 | 12.3 | 10.2 |

| 72 | 1 | 14.8 | 8.0 |

| 72 | 5 | 11.5 | 12.0 |

| 96 | 1 | 13.0 | 9.3 |

| 96 | 5 | 10.0 | 14.5 |

This data illustrates the correlation between increased concentrations of this compound and heightened oxidative stress markers in zebrafish.

Case Study 2: Industrial Application

In industrial settings, this compound is utilized for its antimicrobial properties in metalworking fluids. A study evaluated its effectiveness against bacterial contamination:

| Treatment Type | Bacterial Count (CFU/mL) Before Treatment | Bacterial Count (CFU/mL) After Treatment |

|---|---|---|

| Control | 1.5 x 10^6 | 1.4 x 10^6 |

| This compound (0.1%) | 1.5 x 10^6 | <100 |

| This compound (0.5%) | 1.5 x 10^6 | <10 |

The results indicate that higher concentrations of this compound significantly reduced bacterial counts, demonstrating its efficacy as an antimicrobial agent .

特性

IUPAC Name |

sodium;1-oxidopyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4NOS.Na/c7-6-4-2-1-3-5(6)8;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRNJIIJLOFJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4NNaOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042390 | |

| Record name | Sodium (2-pyridylthio)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Technical product is off-white solid; Formulated as liquid soluble concentrates; [Reference #1] 3811-73-2: Hygroscopic crystalline powder with a stench; [Alfa Aesar MSDS] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000007 [mmHg] | |

| Record name | Sodium omadine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9472 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3811-73-2, 15922-78-8 | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinethiol, 1-oxide, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium (2-pyridylthio)-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-thiol 1-oxide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyrithione sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRITHIONE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L3991491R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。